molecular formula C13H15ClN2O2 B071722 Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate CAS No. 175204-47-4

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate

Cat. No.: B071722
CAS No.: 175204-47-4
M. Wt: 266.72 g/mol
InChI Key: WPQARHHZOSNAQE-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, a tert-butyl group, a chlorine atom, and a cyano group attached to the isonicotinic acid core

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that the tert-butyl group in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, also known as magic blue (mb•+), and hydrosilane . This process facilitates the cleavage of the C−O bond in these compounds .

Biochemical Pathways

Ether oxygenates like ethyl tert-butyl ether (etbe) are known to undergo anaerobic biodegradation in groundwater, indicating potential biodegradation pathways in anoxic environments .

Pharmacokinetics

A related compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3- phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . This suggests that Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate may have similar ADME properties.

Result of Action

Indole derivatives, which share structural similarities, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, ether oxygenates like ETBE can undergo anaerobic biodegradation in groundwater . This suggests that environmental conditions, such as the presence of water and oxygen levels, could potentially influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate typically involves multi-step organic reactions. One common method includes the esterification of 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isonicotinates.

    Hydrolysis: Formation of 6-(tert-butyl)-2-chloro-3-cyanoisonicotinic acid.

    Reduction: Formation of 6-(tert-butyl)-2-chloro-3-aminomethylisonicotinate.

Scientific Research Applications

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate can be compared with other isonicotinates such as:

    Ethyl 6-(tert-butyl)-2-chloroisonicotinate: Lacks the cyano group, which may result in different reactivity and biological activity.

    Ethyl 6-(tert-butyl)-3-cyanoisonicotinate:

    Ethyl 6-(tert-butyl)-2-chloro-3-aminomethylisonicotinate: Contains an amine group instead of a cyano group, leading to different chemical behavior and uses.

Biological Activity

Ethyl 6-(tert-butyl)-2-chloro-3-cyanoisonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.

Chemical Structure and Properties

This compound belongs to the family of isonicotinic acid derivatives. Its molecular formula is C13H14ClN3O2C_{13}H_{14}ClN_{3}O_{2}, and it features a chloro and cyano group, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from isonicotinic acid derivatives. The synthesis pathways often utilize chlorination and cyanation techniques to introduce the respective functional groups. Detailed methodologies can be found in various chemical literature, but specific protocols remain proprietary or under patent protection.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it has been associated with the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to cancer progression, such as xanthine oxidase, which is involved in purine metabolism. This inhibition may contribute to its anticancer effects by altering nucleotide synthesis pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspases and PARP.

Data Table: Biological Activity Overview

Biological ActivityTargetMechanismReference
AntimicrobialBacteriaCell wall disruption
AnticancerCancer CellsHDAC inhibition, apoptosis induction
Enzyme InhibitionXanthine oxidaseMetabolic pathway alteration

Properties

IUPAC Name

ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-5-18-12(17)8-6-10(13(2,3)4)16-11(14)9(8)7-15/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQARHHZOSNAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C#N)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381883
Record name Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-47-4
Record name Ethyl 2-chloro-3-cyano-6-(1,1-dimethylethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-tert-butyl-2-chloro-3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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